3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic derivative featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure includes two key substituents: a 4-chlorophenylmethyl group at the 3-position and a 2-methylbenzoyl moiety at the 8-position (Figure 1).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-4-2-3-5-18(15)19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-16-6-8-17(23)9-7-16/h2-9H,10-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSILQQHGOJYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and constructs the spiro scaffold . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and physicochemical properties of spirocyclic triazaspirodecanediones are highly dependent on substituent modifications. Below is a comparative analysis of structurally related compounds:
Key Observations:
Chlorophenyl groups (as in the target compound and ) are associated with increased metabolic stability and receptor affinity in CNS-targeting molecules .
Pharmacological Divergence :
- RS102221 demonstrates that bulky, electron-deficient substituents (e.g., sulfonamide chains) favor 5-HT2C receptor antagonism, whereas the target compound’s benzoyl group may redirect activity toward other targets .
- Compound 11 highlights the necessity of metal-chelating groups (e.g., pyrimidine) for HIF PHD inhibition, a feature absent in the target compound, suggesting divergent mechanisms .
Synthetic Accessibility :
- Microwave-assisted reactions (e.g., ) and palladium-catalyzed cross-couplings () are common for introducing aryl/heteroaryl groups, which may apply to the target compound’s synthesis .
Structure-Activity Relationship (SAR) Insights:
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the 1,3,8-triazaspiro[4.5]decane scaffold, which has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with mitochondrial permeability transition pores (mPTP). Research indicates that this compound can inhibit mPTP opening through a mechanism independent of the c subunit of ATP synthase, which is critical in preventing cellular toxicity associated with other compounds like Oligomycin A .
Therapeutic Implications
- Cardioprotective Properties :
- Anticancer Activity :
Comparative Biological Activity Table
Study 1: Cardioprotection in Myocardial Ischemia
In a controlled study involving myocardial ischemia models, treatment with this compound resulted in a significant reduction in infarct size compared to untreated controls. The study concluded that the compound effectively preserves mitochondrial function and inhibits mPTP opening during ischemic events .
Study 2: Anticancer Activity Evaluation
A series of in vitro experiments evaluated the anticancer potential of various triazaspiro derivatives, including the compound . Results indicated that it inhibited growth in several cancer cell lines through apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing biological efficacy .
Q & A
Q. What are the optimal synthetic routes for 3-[(4-chlorophenyl)methyl]-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of triazaspiro compounds typically involves multi-step reactions, including cyclization, alkylation, and acylation. For example:
Core Formation : Construct the spirocyclic backbone via cyclocondensation of ketones with hydrazine derivatives (e.g., using 1,3-diketones and urea analogs) .
Substituent Introduction : Attach the 4-chlorophenylmethyl group via nucleophilic substitution (e.g., using 4-chlorobenzyl chloride under basic conditions) and the 2-methylbenzoyl moiety via Friedel-Crafts acylation .
- Critical Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side products .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for acylation steps .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to verify spirocyclic connectivity and substituent positions. For example, the spiro carbon typically shows a distinct singlet at ~100–110 ppm in -NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching C₂₃H₂₄ClN₃O₃ .
- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β ≈ 94.5°) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 2-methylbenzoyl with other aryl groups) and assess changes in activity .
- Biological Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Cell-Based Models : Evaluate cytotoxicity and membrane permeability in cancer cell lines (e.g., IC₅₀ values via MTT assays) .
- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ values) with activity .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energies (MM-PBSA/GBSA) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the 2,4-dione moiety) .
Q. How should contradictory data in solubility and stability studies be resolved?
- Methodological Answer :
- Controlled Replicates : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) .
- Advanced Analytics :
- HPLC-PDA : Detect degradation products (e.g., hydrolyzed dione rings) .
- DSC/TGA : Monitor thermal stability and polymorph transitions .
- Statistical Analysis : Apply ANOVA to identify outliers and validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
